N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c1-23-13-4-2-3-11(9-13)14(21)18-16-20-19-15(22-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYGHTNAXMSJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate . This intermediate is then converted to 4-chlorophenylhydrazide through hydrazination. The hydrazide is treated with cyanogen bromide in methanol to form 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine . Finally, the coupling reaction between this amine and 3-methylsulfanylbenzoyl chloride in the presence of a base such as sodium hydride in dry tetrahydrofuran (THF) yields the desired product .
Chemical Reactions Analysis
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the oxadiazole ring to a more reduced form.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of compounds containing the oxadiazole moiety. For instance, derivatives similar to N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide have demonstrated significant activity against various bacterial strains. A study published in Molecules reported that compounds with similar structures exhibited antimicrobial activity comparable to established antibiotics like isoniazid and ciprofloxacin .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Activity Against | Reference |
|---|---|---|
| Isoniazid | Mycobacterium | |
| Ciprofloxacin | Gram-negative bacteria | |
| This compound | Various strains |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have also been a focus of research. A study evaluated several oxadiazole-based compounds for their cytotoxic effects on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) analysis provided insights into how modifications to the oxadiazole ring influence biological activity.
Table 2: Anticancer Activity Overview
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Research Findings and Implications
- Antifungal Potency : The trifluoromethyl group in MMV102872 significantly enhances activity compared to methylsulfanyl, suggesting that electron-deficient substituents improve target binding .
- Structural Flexibility : Thiadiazole and thioxo-modified oxadiazoles () offer avenues for optimizing pharmacokinetic properties, though their biological profiles require further exploration.
- Synthetic Scalability: Ethanol-based reflux and TLC monitoring () are robust for large-scale production, but fluorinated analogues may require specialized reagents.
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and providing insights into its mechanisms of action.
- Chemical Name : this compound
- Molecular Formula : C14H12ClN3O2S
- Molecular Weight : 307.78 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with oxadiazole moieties often exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
Biological Activity Data
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Activity
In a separate study focusing on anticancer effects, the compound was tested against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The findings revealed an IC50 value less than 20 µM for both cell lines, indicating potent cytotoxic effects. The mechanism was linked to apoptosis induction through caspase activation pathways.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of oxadiazole derivatives. For instance:
- Substituents on the phenyl ring can significantly influence the potency against specific targets.
- The presence of a methylsulfanyl group has been correlated with increased lipophilicity and improved cell membrane permeability.
Q & A
Q. Optimization Tips :
- Use anhydrous THF to minimize hydrolysis of the acyl chloride.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
- Purify via column chromatography (silica gel, gradient elution). For higher yields, replace NaH with DMAP in coupling steps (see analogous protocols in ).
Basic: What spectroscopic and chromatographic methods are used to characterize this compound?
Answer:
Key Methods :
- ¹H/¹³C NMR : Confirm structural integrity. For example:
- ESI-MS/APCI-MS : Confirm molecular ion [M+H]⁺ (exact mass: 349.04 g/mol) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient, retention time ~12–13 min) .
Advanced: How does modifying the methylsulfanyl group affect bioactivity?
Q. Answer :
- Methylsulfanyl (SCH₃) : Enhances lipophilicity, improving membrane permeability. Exhibits IC₅₀ ~0.5 μM against Sporothrix spp. .
- Trifluoromethyl (CF₃) : In analog MMV102872, CF₃ increases electronegativity, boosting antifungal activity (88% growth inhibition in C. auris at 20 μM) .
- Sulfone (SO₂CH₃) : Oxidation of SCH₃ reduces activity due to decreased hydrophobicity. Test via H₂O₂ oxidation and compare MIC values .
Q. Experimental Design :
- Synthesize analogs (e.g., SCH₃ → CF₃, SO₂CH₃).
- Evaluate antimicrobial activity via broth microdilution (CLSI guidelines).
- Corrogate logP values (HPLC-derived) with bioactivity .
Advanced: What strategies can overcome bacterial resistance to this compound’s antimicrobial effects?
Q. Answer :
- Biofilm Disruption : Test efficacy against S. aureus biofilm using crystal violet assay. OZE-III (structurally similar) reduces biofilm biomass by 60% at 10 μM .
- Synergy Studies : Combine with β-lactams (e.g., ampicillin). Check FIC index ≤0.5 via checkerboard assay.
- Efflux Pump Inhibition : Add sub-inhibitory doses of efflux inhibitors (e.g., PAβN) to MIC assays .
Basic: What in vitro assays are suitable for initial evaluation of antitumor activity?
Q. Answer :
- MTT Assay : Test cytotoxicity on cancer cell lines (e.g., HeLa, MCF-7). Use 48–72 hr exposure; IC₅₀ values <10 μM indicate potency .
- Apoptosis Assays : Annexin V/PI staining (flow cytometry) to confirm mechanism.
- Selectivity : Compare IC₅₀ in normal cells (e.g., HEK293) vs. cancerous lines .
Advanced: How can molecular docking predict target interactions for this compound?
Q. Answer :
- Target Identification : Prioritize enzymes with oxadiazole-binding pockets (e.g., fungal CYP51, bacterial DHFR).
- Docking Workflow :
- Prepare ligand (optimize geometry at B3LYP/6-31G* level).
- Retrieve target PDB (e.g., 4LXJ for CYP51).
- Run AutoDock Vina; validate with co-crystallized ligands.
- Key Interactions :
Advanced: How do crystallographic data inform structural optimization?
Q. Answer :
- Crystal Structure Analysis :
- Modifications : Introduce halogen substituents (e.g., Cl → Br) to enhance van der Waals interactions. Validate via X-ray diffraction .
Basic: How to resolve contradictions in reported bioactivity data?
Q. Answer :
Q. Tables for Reference
Q. Table 1: Key Synthetic Intermediates
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Methyl 4-chlorobenzoate | 85 | 98.5 |
| 3 | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | 72 | 97.0 |
| 4 | Final compound | 65 | 95.5 |
Q. Table 2: Antimicrobial Activity Comparison
| Analog | Substituent | MIC (S. aureus) (μM) | MIC (C. auris) (μM) |
|---|---|---|---|
| SCH₃ | Methylsulfanyl | 2.5 | 0.5 |
| CF₃ | Trifluoromethyl | 1.8 | 0.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
